
2-Amino-4,6-dimethoxybenzamide
Overview
Description
2-Amino-4,6-dimethoxybenzamide (CAS No. 63920-73-0) is an organic compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.2 g/mol . Structurally, it features a benzamide core substituted with amino (-NH₂) and methoxy (-OCH₃) groups at the 2, 4, and 6 positions, respectively. This substitution pattern confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical synthesis. The compound is typically synthesized via condensation reactions involving 2-amino-4,6-dimethoxybenzoic acid (CAS No. 21577-57-1), activated coupling agents like EDCI/HOBt, and ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dimethoxybenzamide can be achieved through various methods. One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with ammonia to form 2-amino-4,6-dimethoxybenzaldehyde, which is then converted to this compound through a series of reactions involving halogenation, cyanation, and hydration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protecting groups and directing groups to enhance the selectivity and efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-Amino-4,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of 2-Aminobenzamide Derivatives
Key Observations:
- Electron-Donating vs. However, methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMAc), which is advantageous in synthetic applications .
- This highlights the impact of substituents on bioactivity: chloro groups (electron-withdrawing) may enhance target binding compared to methoxy groups (electron-donating) .
Table 2: Solubility and Reactivity Comparison
Key Observations:
- Amide vs. Carboxylic Acid: The replacement of the carboxylic acid group in 2-amino-4,6-dimethoxybenzoic acid with an amide group in this compound reduces acidity (pKa ~10–12 for amides vs. ~2–4 for carboxylic acids), altering solubility in aqueous media and reactivity in hydrogen-bonding interactions .
- Co-Crystal Formation: While 2-amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac due to intermediate nitrogen charge (–287 kJ/mol), 2-aminopyridine (higher charge) forms salts.
Biological Activity
2-Amino-4,6-dimethoxybenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, featuring an amino group, two methoxy groups, and a benzamide structure. Its unique chemical composition allows it to engage in various biochemical interactions that underpin its biological effects.
Target of Action
As a member of the benzamide class, this compound interacts with several biological targets. It has been noted for its ability to modulate enzyme activity, particularly through interactions with proteases and other signaling molecules.
Mode of Action
The compound can easily undergo deprotonation, stabilizing its conjugated base through resonance. This property enhances its reactivity and ability to participate in biochemical reactions. It has demonstrated antioxidant, antibacterial, and anti-inflammatory activities, making it a candidate for therapeutic applications in various diseases .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments, which is crucial for protecting cells from damage associated with various diseases.
Antibacterial Activity
The compound has shown efficacy against a range of bacterial strains. Studies have indicated that it can inhibit bacterial growth by disrupting cellular processes essential for survival.
Anti-Cancer Properties
Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been reported to induce autophagy and apoptosis in pancreatic cancer cells through the regulation of protein kinases such as CK2 . This suggests a promising avenue for cancer therapy development.
Case Studies and Research Findings
-
Study on Antioxidant Effects :
- A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells.
-
Antibacterial Efficacy :
- In another study, the compound was tested against common pathogenic bacteria such as E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus, indicating potent antibacterial activity.
- Cancer Cell Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-amino-4,6-dimethoxybenzamide, and what analytical methods are used to confirm its structure?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehyde precursors and amines. For example, this compound is synthesized by reacting intermediates (e.g., 18a–u) with sodium hydrogen in dimethylacetamide (DMAc) under controlled conditions . Structural confirmation employs NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify amide and methoxy groups), and mass spectrometry (for molecular weight validation). Crystallographic studies, such as X-ray diffraction, may also resolve hydrogen-bonding interactions in cocrystals .
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The methoxy groups at positions 4 and 6 are electron-donating, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the methoxy groups and the amide moiety directs reactivity to specific positions. For example, iodination occurs preferentially at position 3 under mild conditions, as demonstrated by NMR tracking of iodinated derivatives . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in large-scale syntheses, and how do reaction conditions affect byproduct formation?
- Methodological Answer : Yield optimization involves solvent selection (e.g., DMAc for solubility), temperature control (60–80°C to prevent decomposition), and stoichiometric ratios (1:1 equivalents of amine and aldehyde intermediates) . Byproducts like unreacted aldehydes or over-iodinated derivatives arise from incomplete reactions or excessive reagent use. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization minimizes impurities. Patent data highlights catalytic approaches using Vilsmeier-Haack-Arnold reagents to enhance efficiency .
Q. How does this compound serve as a precursor in medicinal chemistry, particularly for antitumor agents?
- Methodological Answer : The compound is a key intermediate in synthesizing quinazolin-4(3H)-one derivatives , which co-target PARP-1 and BRD4 in breast cancer therapy. Its amide group facilitates hydrogen bonding with enzyme active sites, while methoxy substituents enhance metabolic stability. Biological evaluation involves in vitro cytotoxicity assays (e.g., IC₅₀ measurements in MCF-7 cells) and molecular docking to validate binding affinity .
Q. What contradictions exist in reported synthetic protocols for this compound, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in reaction times (e.g., 1–24 hours) and catalyst systems (e.g., Na₂SO₄ vs. molecular sieves) suggest sensitivity to moisture and temperature. Systematic single-factor experiments can isolate critical variables:
- Reaction time : Monitor progress via TLC at 30-minute intervals.
- Catalyst : Compare yields using anhydrous Na₂SO₄ (76–87%) versus alternative desiccants .
Contradictions in regioselectivity (e.g., iodination vs. nitration) are addressed by Hammett parameter analysis to quantify substituent effects .
Data-Driven Research Questions
Q. What spectroscopic benchmarks (e.g., chemical shifts, coupling constants) distinguish this compound from its analogs?
- Methodological Answer : Key ¹H NMR signals include:
- Amide NH₂ : δ 6.8–7.2 ppm (broad singlet, exchangeable with D₂O).
- Methoxy groups : δ 3.8–3.9 ppm (singlets, integrating to 6H).
- Aromatic protons : δ 6.5–7.0 ppm (doublets or singlets depending on substitution) .
¹³C NMR identifies carbonyl (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm). Deviations from these ranges suggest impurities or structural isomerism .
Q. How do steric and electronic properties of this compound influence its crystallographic packing patterns?
- Methodological Answer : X-ray studies reveal hydrogen-bonded dimers via N–H⋯O interactions between the amide and methoxy groups. These dimers stack into planar layers, stabilized by π-π interactions between aromatic rings. Computational modeling (e.g., Mercury software) quantifies intermolecular distances (3.4–3.6 Å) and torsion angles to predict crystal morphology .
Properties
IUPAC Name |
2-amino-4,6-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUYZHWQMMNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605804 | |
Record name | 2-Amino-4,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63920-73-0 | |
Record name | 2-Amino-4,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,6-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.